molecular formula C14H26CaO4 B3049889 Calcium diheptanoate CAS No. 22421-71-2

Calcium diheptanoate

Cat. No. B3049889
CAS RN: 22421-71-2
M. Wt: 298.43 g/mol
InChI Key: BURFOJRYLQGPSB-UHFFFAOYSA-L
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Description

Synthesis Analysis

While specific synthesis methods for “Calcium diheptanoate” are not available, calcium compounds are generally synthesized through various chemical reactions. For instance, calcium oxide nanoparticles can be prepared by a precipitation method, using CaCl2 and NaOH as starting raw materials .


Molecular Structure Analysis

The molecular structure of a calcium compound depends on its specific type. For example, the structure of calcium-based metal-organic frameworks has been studied using techniques like X-ray diffraction .


Chemical Reactions Analysis

Calcium compounds participate in various chemical reactions. For instance, the calcification roasting process of bastnaesite concentrates involves the breakdown of bastnaesite and calcium hydroxide .


Physical And Chemical Properties Analysis

Calcium is a large mineral that can take time to break down and be absorbed into your body . The recommended intake of calcium at one time is 500 mg or less . Calcium-rich foods include plain, low-fat yogurt, cheddar cheese, nonfat milk, and fortified orange juice .

Safety And Hazards

Calcium compounds, like any chemical substances, should be handled with care. For instance, calcium reference standard solution may be corrosive to metals and cause skin and eye irritation .

Future Directions

While specific future directions for “Calcium diheptanoate” are not available, research in calcium-based technologies is ongoing. For example, rechargeable batteries featuring calcium metal as negative electrodes present compelling prospects, promising notable advantages in energy density, cost-effectiveness, and safety .

properties

IUPAC Name

calcium;heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H14O2.Ca/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURFOJRYLQGPSB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26CaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945090
Record name Calcium diheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium diheptanoate

CAS RN

22421-71-2
Record name Calcium diheptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022421712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium diheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium diheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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